5-hydroxy-3-methylpyrazin-2(1H)-one
Description
5-Hydroxy-3-methylpyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a hydroxyl group at position 5 and a methyl group at position 2. Its structure (C₅H₆N₂O₂) is characterized by a partially unsaturated six-membered ring with two nitrogen atoms and a ketone group.
Properties
CAS No. |
102694-22-4 |
|---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.115 |
IUPAC Name |
5-hydroxy-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C5H6N2O2/c1-3-5(9)6-2-4(8)7-3/h2H,1H3,(H,6,9)(H,7,8) |
InChI Key |
MUUQAPKTKYCLIU-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC(=O)N1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between 5-hydroxy-3-methylpyrazin-2(1H)-one and related heterocycles:

Key Observations :
- Ring Saturation: Unlike dihydroquinazolinones (e.g., MHY2251), which have a partially saturated fused ring system, pyrazinones are fully unsaturated, affecting their conformational flexibility and interaction with biological targets .
Physicochemical Properties
- NMR Shifts: highlights the importance of ¹H and ¹³C NMR in characterizing pyrazinone derivatives. For example, streptochlorin (a related compound) shows distinct shifts due to electronegative substituents .
- pH-Dependent Stability : Compounds like p-334 () exhibit pH-dependent chemical shifts, suggesting that this compound may similarly demonstrate sensitivity to aqueous environments .
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